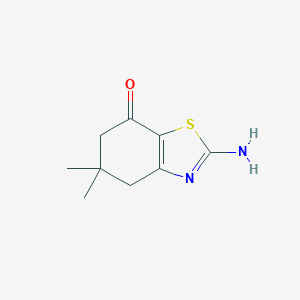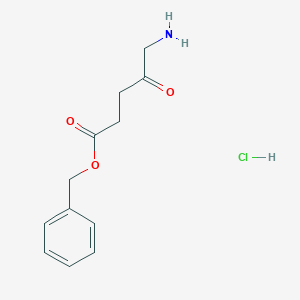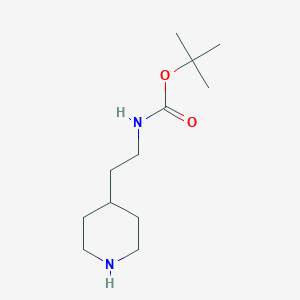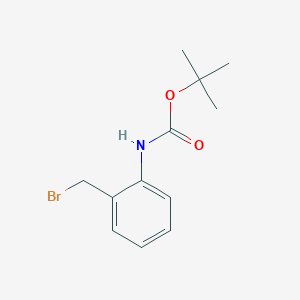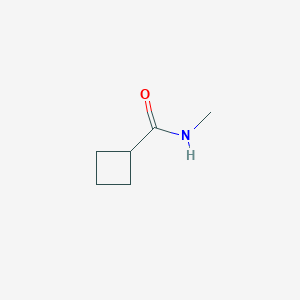
N-Methylcyclobutanecarboxamide
説明
N-Methylcyclobutanecarboxamide (MCBA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a cyclic amide that contains a four-membered ring and a methyl group attached to the nitrogen atom. MCBA has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Binding to Fat Mass and Obesity Associated Protein
N-Methylcyclobutanecarboxamide, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity associated protein (FTO). The interaction of this compound with FTO offers insights into potential therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Role in Anticonvulsant Activity
Studies have examined the anticonvulsant activity of N-methyl derivatives such as N‐methyl‐tetramethylcyclopropyl carboxamide in animal models of human epilepsy, although this specific compound is not exactly N-Methylcyclobutanecarboxamide (N. Isoherranen et al., 2002).
Use in Chemical Synthesis and Characterization
N-Methylcyclobutanecarboxamide derivatives have been synthesized and characterized for research purposes. These studies focus on understanding the chemical properties and potential applications of such compounds in various scientific fields (Gavin McLaughlin et al., 2016).
Intramolecular Cyclobutane Formation
Research has been conducted on the photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide, leading to asymmetric intramolecular cyclobutane formation. This is relevant to understanding the behavior of cyclobutane derivatives in chemical reactions (Fumitoshi Yagishita et al., 2011).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction, involving compounds like N-Methylcyclobutanecarboxamide derivatives, has been explored for the synthesis of various N-, S,N-, and Se,N-heterocycles. This research contributes to the development of new compounds with potential therapeutic properties (V. Dotsenko et al., 2019).
Exploration in Medicinal Chemistry
N-Methylcyclobutanecarboxamide and its derivatives have been studied for their potential in medicinal chemistry, particularly focusing on their chemical reactivity and potential as building blocks for biologically active compounds (H. Gaber et al., 2017).
Role in Prostate Cancer Research
Research involving Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a derivative of N-Methylcyclobutanecarboxamide, has been conducted to understand its transport mechanism in prostate cancer cells and its potential application in cancer imaging (H. Okudaira et al., 2011).
作用機序
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components .
Mode of Action
Generally, drugs interact with their targets, causing changes that lead to their therapeutic effects .
Biochemical Pathways
It’s worth noting that drugs can influence various metabolic pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability .
Result of Action
Typically, the result of a drug’s action can be observed at the molecular and cellular levels, leading to the therapeutic effects .
特性
IUPAC Name |
N-methylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcyclobutanecarboxamide | |
CAS RN |
1255641-15-6 | |
| Record name | N-Methylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



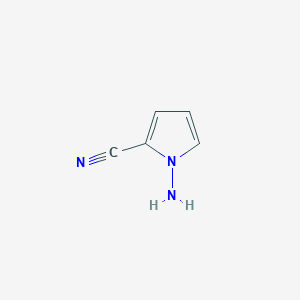


![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)



